4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl acetate
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Overview
Description
4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features a bromine atom, a benzothiophene moiety, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. One common approach is the bromination of a suitable precursor, followed by the introduction of the benzothiophene moiety through a cyclization reaction. The final step often involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and brominated aromatic compounds. Examples include:
- 4-BROMO-2-NITROPHENYL ACETATE
- 2-BROMO-1-BENZOTHIOPHENE
Uniqueness
What sets 4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H11BrO3S |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
[4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H11BrO3S/c1-10(19)21-14-7-6-12(18)8-11(14)9-16-17(20)13-4-2-3-5-15(13)22-16/h2-9H,1H3/b16-9- |
InChI Key |
VIWROVXLPCWBJE-SXGWCWSVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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